缬氨酸组氨酸

描述

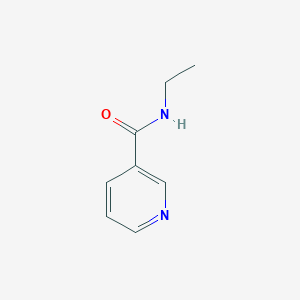

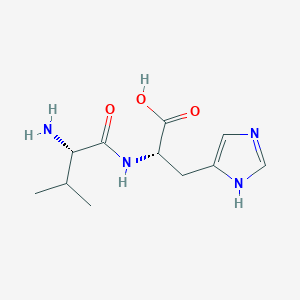

Valylhistidine (Val-His) is a dipeptide composed of the amino acids valine and histidine. It has been studied for its interaction with glucose, where it forms glucosylvalylhistidine (Glc-Val-His) in a reaction that takes place in a mixture of pyridine and acetic acid. This reaction is significant as it lowers the pK of the alpha-amino group to about 5.6, which can be inferred from changes in electrophoretic mobility .

Synthesis Analysis

The synthesis of Val-His derivatives has been explored in the context of pharmacological applications. For instance, valopicitabine (NM283), a prodrug of the potent anti-HCV agent 2'-C-methylcytidine, is synthesized by esterifying the 3'-O-l-valinyl of 2'-C-methylcytidine. This process is aimed at improving the oral bioavailability of the parent compound, which is otherwise low. The synthesis of such derivatives is crucial for enhancing the pharmacokinetic properties of therapeutic agents .

Molecular Structure Analysis

The molecular structure of Val-His is characterized by the presence of the amino acids valine and histidine. The specific interaction with glucose to form Glc-Val-His involves a change in the molecular structure, which is evidenced by a lowered pK value of the alpha-amino group. This structural modification has implications for the compound's behavior in biological systems, such as its electrophoretic mobility .

Chemical Reactions Analysis

Val-His undergoes a specific chemical reaction with glucose to form Glc-Val-His. This reaction occurs in an aqueous solution of pyridine and acetic acid at pH 6.2 and 50 degrees Celsius, with a half-time of about 30 hours and a dissociation constant of about 0.3m. The formation of Glc-Val-His is an example of how Val-His can participate in biochemical processes, potentially leading to physiological effects, such as those observed in the concentration of haemoglobin A(Ic) in the blood .

Physical and Chemical Properties Analysis

The physical and chemical properties of Val-His and its derivatives are influenced by their molecular structure and the nature of their reactions. For example, the reaction with glucose to form Glc-Val-His results in a compound with specific chromatographic, electrophoretic, and chemical properties. These properties are consistent with those reported for substances released by proteolysis from the N-terminus of the beta-chains of haemoglobin A(Ic). Understanding these properties is essential for elucidating the role of Val-His in biological systems and for the development of therapeutic agents .

科学研究应用

葡萄糖与缬氨酸组氨酸的相互作用:

- 缬氨酸组氨酸与葡萄糖反应形成葡萄糖基缬氨酸组氨酸,这会影响α-氨基的 pK,正如 Dixon (1972) 在其与血红蛋白 A(Ic) 和血糖的关系背景下所研究的 (Dixon, 1972)。

在血红蛋白 AIc 中的作用:

- Koenig 等人(1977 年)将葡萄糖醇和甘露醇缬氨酸组氨酸鉴定为血红蛋白 AIc 碳水化合物部分的成分,进一步阐明了这种正常成年红细胞次要成分的结构,这在糖尿病中尤为相关 (Koenig, Blobstein, & Cerami, 1977)。

在抗癌剂开发中的应用:

- Song 等人(2005 年)研究了缬氨酸氨基酸酯在吉西他滨(一种抗癌剂)前药开发中的应用。他们探索了这些酯类如何增强转运和代谢稳定性,从而为癌症治疗提供了潜在的口服替代方案 (Song et al., 2005)。

了解抑郁症机制:

- Zhang 等人(2021 年)的一项研究使用代谢组学探索了紫珠属植物的抗抑郁作用。这项研究突出了缬氨酸组氨酸参与与抑郁症相关的代谢途径,证明了其作为生物标志物的潜力 (Zhang et al., 2021)。

研究健康中的蛋白质代谢:

- Adlerberth 等人(1986 年)研究了 3-甲基组氨酸和血浆氨基酸(包括缬氨酸组氨酸)的尿液排泄情况,以了解在甲状腺激素和 β-肾上腺素受体阻滞剂的背景下蛋白质代谢 (Adlerberth et al., 1986)。

在组蛋白修饰中的作用:

- Braiteh 等人(2008 年)研究了 5-氮杂胞苷和丙戊酸在癌症治疗中的联合作用。丙戊酸可以影响组蛋白乙酰化,并评估其与 5-氮杂胞苷在治疗晚期癌症中的潜在协同作用 (Braiteh et al., 2008)。

蛋白质中的酶学研究:

- Jung 等人(1995 年)修饰了羧肽酶 Y 中的组氨酸残基,以研究其在酶促过程中的作用,突出了缬氨酸组氨酸在理解酶功能和结构中的重要性 (Jung et al., 1995)。

生物传感器开发:

- Shahbazmohammadi 等人(2019 年)开发了一种使用果糖基缬氨酸组氨酸检测糖化血红蛋白 (HbA1c) 的生物传感器。这项研究对于糖尿病管理具有重要意义,并展示了缬氨酸组氨酸的诊断应用 (Shahbazmohammadi, Sardari, & Omidinia, 2019)。

研究免疫球蛋白 G 受体多态性:

- Weng 和 Levy(2003 年)探讨了缬氨酸组氨酸在免疫球蛋白 G 片段 C 受体多态性及其对滤泡性淋巴瘤患者利妥昔单抗反应的影响中的作用 (Weng & Levy, 2003)。

神经化学研究:

- Garbarg 等人(1980 年)使用抑制组氨酸脱羧酶的 α-氟甲基组氨酸来研究对脑组胺合成的影响,表明组氨酸及其衍生物在神经化学中的重要性 (Garbarg, Barbin, Rodergas, & Schwartz, 1980)。

属性

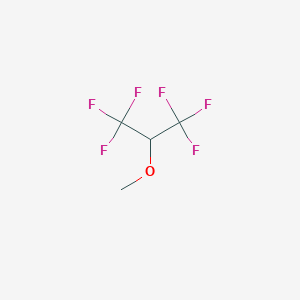

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c1-6(2)9(12)10(16)15-8(11(17)18)3-7-4-13-5-14-7/h4-6,8-9H,3,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQVUHQWZGTIBX-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428629 | |

| Record name | L-Histidine, L-valyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Valylhistidine | |

CAS RN |

13589-07-6 | |

| Record name | L-Valyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13589-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine, L-valyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B150350.png)

![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)

![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)